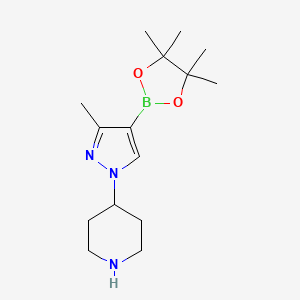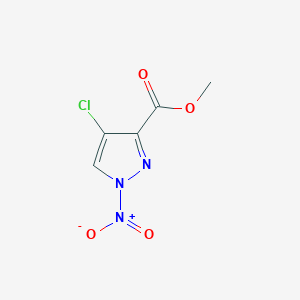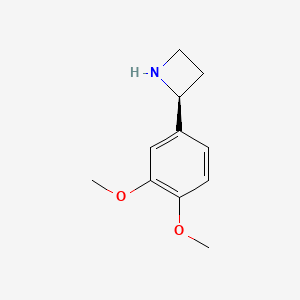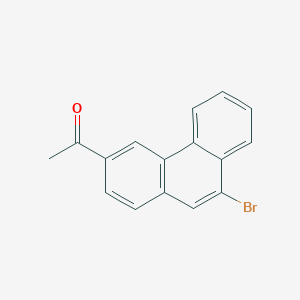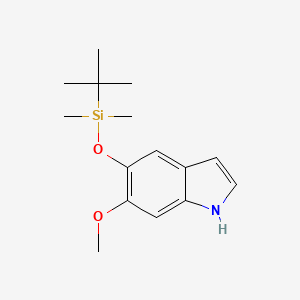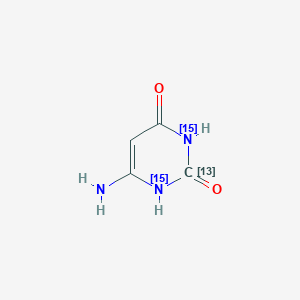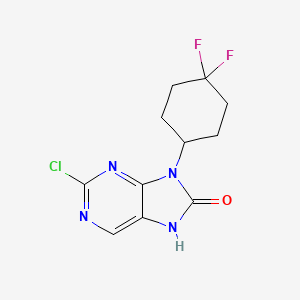
2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one is a synthetic compound that belongs to the purine class of organic molecules. This compound is characterized by the presence of a purine core structure, which is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. The compound is further modified by the addition of a chloro group at the 2-position and a 4,4-difluorocyclohexyl group at the 9-position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the 4,4-Difluorocyclohexyl Group: The 4,4-difluorocyclohexyl group can be added through a nucleophilic substitution reaction, where a suitable cyclohexyl derivative reacts with the purine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
科学研究应用
2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of purine derivatives on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites.
相似化合物的比较
Similar Compounds
- 2-Chloro-9-(4-fluorocyclohexyl)-7,9-dihydro-8H-purin-8-one
- 2-Chloro-9-(4,4-dimethylcyclohexyl)-7,9-dihydro-8H-purin-8-one
- 2-Chloro-9-(4,4-dichlorocyclohexyl)-7,9-dihydro-8H-purin-8-one
Uniqueness
2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one is unique due to the presence of the 4,4-difluorocyclohexyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for research and development.
属性
分子式 |
C11H11ClF2N4O |
|---|---|
分子量 |
288.68 g/mol |
IUPAC 名称 |
2-chloro-9-(4,4-difluorocyclohexyl)-7H-purin-8-one |
InChI |
InChI=1S/C11H11ClF2N4O/c12-9-15-5-7-8(17-9)18(10(19)16-7)6-1-3-11(13,14)4-2-6/h5-6H,1-4H2,(H,16,19) |
InChI 键 |
UTJYTKRTNDGGNM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N2C3=NC(=NC=C3NC2=O)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


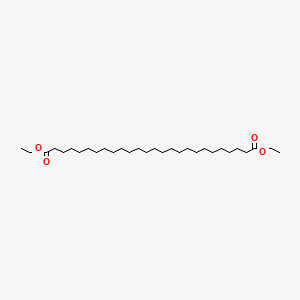
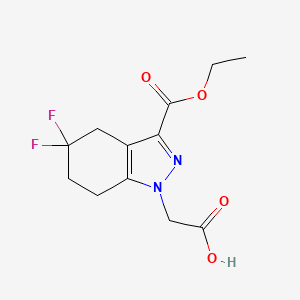
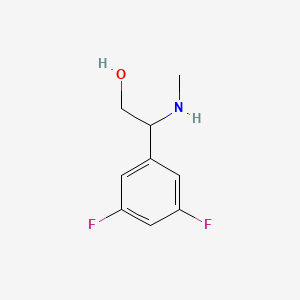
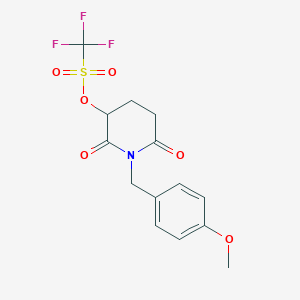
![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

